Cas no 852369-10-9 (2-(2-methyl-1H-indol-3-yl)-N-(2-methylphenyl)-2-oxoacetamide)

2-(2-Methyl-1H-indol-3-yl)-N-(2-methylphenyl)-2-oxoacetamide is a specialized organic compound featuring a unique indole-oxoacetamide scaffold. Its structural framework combines a 2-methylindole moiety with a 2-methylphenyl-substituted oxoacetamide group, offering potential utility in medicinal chemistry and pharmaceutical research. The presence of both indole and amide functionalities may confer binding affinity for biological targets, making it a candidate for exploratory studies in drug discovery. The compound's well-defined molecular architecture allows for precise modifications, facilitating structure-activity relationship investigations. Its synthetic versatility and potential as an intermediate in heterocyclic chemistry further underscore its value in research applications. Analytical characterization is supported by standard techniques, ensuring reproducibility in experimental settings.
2-(2-methyl-1H-indol-3-yl)-N-(2-methylphenyl)-2-oxoacetamide structure
852369-10-9 structure
Product name:2-(2-methyl-1H-indol-3-yl)-N-(2-methylphenyl)-2-oxoacetamide
CAS No:852369-10-9
MF:C18H16N2O2
MW:292.331844329834
CID:6173608
PubChem ID:5305384

2-(2-methyl-1H-indol-3-yl)-N-(2-methylphenyl)-2-oxoacetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(2-methyl-1H-indol-3-yl)-N-(2-methylphenyl)-2-oxoacetamide
    • F0675-0358
    • Z274462476
    • RWCXJUCQJJCBQT-UHFFFAOYSA-N
    • 852369-10-9
    • AKOS003348704
    • 1H-Indole-3-acetamide, 2-methyl-N-(2-methylphenyl)-.alpha.-oxo-
    • 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(o-tolyl)acetamide
    • Inchi: 1S/C18H16N2O2/c1-11-7-3-5-9-14(11)20-18(22)17(21)16-12(2)19-15-10-6-4-8-13(15)16/h3-10,19H,1-2H3,(H,20,22)
    • InChI Key: RWCXJUCQJJCBQT-UHFFFAOYSA-N
    • SMILES: O=C(C(NC1C=CC=CC=1C)=O)C1=C(C)NC2C=CC=CC1=2

Computed Properties

  • Exact Mass: 292.121177757g/mol
  • Monoisotopic Mass: 292.121177757g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 437
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 62Ų
  • XLogP3: 3.5

2-(2-methyl-1H-indol-3-yl)-N-(2-methylphenyl)-2-oxoacetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0675-0358-2mg
2-(2-methyl-1H-indol-3-yl)-N-(2-methylphenyl)-2-oxoacetamide
852369-10-9 90%+
2mg
$59.0 2023-07-28
Life Chemicals
F0675-0358-4mg
2-(2-methyl-1H-indol-3-yl)-N-(2-methylphenyl)-2-oxoacetamide
852369-10-9 90%+
4mg
$66.0 2023-07-28
Life Chemicals
F0675-0358-25mg
2-(2-methyl-1H-indol-3-yl)-N-(2-methylphenyl)-2-oxoacetamide
852369-10-9 90%+
25mg
$109.0 2023-07-28
Life Chemicals
F0675-0358-5mg
2-(2-methyl-1H-indol-3-yl)-N-(2-methylphenyl)-2-oxoacetamide
852369-10-9 90%+
5mg
$69.0 2023-07-28
Life Chemicals
F0675-0358-30mg
2-(2-methyl-1H-indol-3-yl)-N-(2-methylphenyl)-2-oxoacetamide
852369-10-9 90%+
30mg
$119.0 2023-07-28
Life Chemicals
F0675-0358-50mg
2-(2-methyl-1H-indol-3-yl)-N-(2-methylphenyl)-2-oxoacetamide
852369-10-9 90%+
50mg
$160.0 2023-07-28
Life Chemicals
F0675-0358-2μmol
2-(2-methyl-1H-indol-3-yl)-N-(2-methylphenyl)-2-oxoacetamide
852369-10-9 90%+
2μmol
$57.0 2023-07-28
Life Chemicals
F0675-0358-20μmol
2-(2-methyl-1H-indol-3-yl)-N-(2-methylphenyl)-2-oxoacetamide
852369-10-9 90%+
20μmol
$79.0 2023-07-28
Life Chemicals
F0675-0358-10mg
2-(2-methyl-1H-indol-3-yl)-N-(2-methylphenyl)-2-oxoacetamide
852369-10-9 90%+
10mg
$79.0 2023-07-28
Life Chemicals
F0675-0358-20mg
2-(2-methyl-1H-indol-3-yl)-N-(2-methylphenyl)-2-oxoacetamide
852369-10-9 90%+
20mg
$99.0 2023-07-28

Additional information on 2-(2-methyl-1H-indol-3-yl)-N-(2-methylphenyl)-2-oxoacetamide

Introduction to 2-(2-Methyl-1H-indol-3-yl)-N-(2-methylphenyl)-2-oxoacetamide (CAS No. 852369-10-9)

2-(2-Methyl-1H-indol-3-yl)-N-(2-methylphenyl)-2-oxoacetamide, also known by its CAS number 852369-10-9, is a compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of indole derivatives and is characterized by its unique structural features, which include a substituted indole ring and an amide functional group. The combination of these structural elements imparts specific biological activities and pharmacological properties, making it a subject of interest for various therapeutic applications.

The molecular structure of 2-(2-Methyl-1H-indol-3-yl)-N-(2-methylphenyl)-2-oxoacetamide consists of a 2-methylindole moiety attached to an amide group, which is further substituted with a 2-methylphenyl group. This intricate arrangement contributes to its potential as a lead compound in drug discovery efforts. Recent studies have highlighted the compound's ability to modulate various biological pathways, including those involved in inflammation, neuroprotection, and cancer cell proliferation.

In the context of inflammation, 2-(2-Methyl-1H-indol-3-yl)-N-(2-methylphenyl)-2-oxoacetamide has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that the compound could be a valuable candidate for the development of novel anti-inflammatory drugs. Additionally, its ability to reduce oxidative stress and protect against cellular damage further enhances its therapeutic potential.

Neuroprotective effects are another area where 2-(2-Methyl-1H-indol-3-yl)-N-(2-methylphenyl)-2-oxoacetamide has shown promise. Research has demonstrated that the compound can protect neurons from damage caused by oxidative stress and excitotoxicity. This neuroprotective activity is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where oxidative stress plays a significant role in disease progression.

In cancer research, 2-(2-Methyl-1H-indol-3-yl)-N-(2-methylphenyl)-2-oxoacetamide has been investigated for its potential as an anticancer agent. Studies have shown that the compound can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action involves the modulation of key signaling pathways such as p53 and Bcl-2, which are crucial for regulating cell survival and death.

The pharmacokinetic properties of 2-(2-Methyl-1H-indol-3-yl)-N-(2-methylphenyl)-2-oxoacetamide have also been studied to evaluate its suitability as a drug candidate. Preliminary data indicate that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. These properties are essential for ensuring that the drug can effectively reach its target site and exert its therapeutic effects without causing significant side effects.

To further advance the development of 2-(2-Methyl-1H-indol-3-yl)-N-(2-methylphenyl)-2-oxoacetamide, ongoing research is focused on optimizing its chemical structure to enhance its potency and selectivity. Techniques such as structure-based drug design and high-throughput screening are being employed to identify analogs with improved pharmacological profiles. Additionally, preclinical studies are being conducted to assess the safety and efficacy of the compound in animal models of disease.

In conclusion, 2-(2-Methyl-1H-indol-3-yl)-N-(2-methylphenyl)-2-oxoacetamide (CAS No. 852369-10-9) represents a promising lead compound with diverse biological activities and therapeutic potential. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further investigation in various fields of medicinal chemistry and pharmaceutical research. As research continues to uncover new insights into its mechanisms of action and therapeutic applications, this compound is likely to play an increasingly important role in the development of novel drugs for treating inflammatory diseases, neurodegenerative disorders, and cancer.

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